1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide
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Overview
Description
7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline and pyridoquinoline cores, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide: Known for its antifungal activity.
7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester: Used in the synthesis of biologically active derivatives.
Uniqueness
What sets 7-HYDROXY-5-OXO-N-(4-OXO-2-PENTYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE apart is its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(4-oxo-2-pentylquinazolin-3-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C26H26N4O4/c1-2-3-4-14-20-27-19-13-6-5-11-17(19)25(33)30(20)28-24(32)21-23(31)18-12-7-9-16-10-8-15-29(22(16)18)26(21)34/h5-7,9,11-13,31H,2-4,8,10,14-15H2,1H3,(H,28,32) |
InChI Key |
HFBLAUUCIRMWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CCC5)O |
Origin of Product |
United States |
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